3-ニトロフェニル酢酸

概要

説明

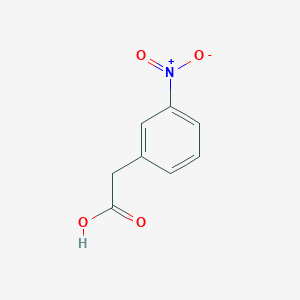

2-(3-ニトロフェニル)酢酸は、ニトロベンゼン類に属する有機化合物です。それは、ニトロ基と酢酸部分で置換されたベンゼン環で構成されています。

2. 製法

合成ルートと反応条件: 2-(3-ニトロフェニル)酢酸は、フェニル酢酸のニトロ化によって合成することができます。

工業的生産方法: 工業的な環境では、2-(3-ニトロフェニル)酢酸の生産には、高収率と高純度を保証するために最適化された反応条件が採用される場合があります。これには、温度、試薬の濃度、反応時間の制御が含まれます。 生成物は、再結晶化またはその他の適切な方法によって精製されて、目的の化合物が得られます .

科学的研究の応用

2-(3-ニトロフェニル)酢酸は、いくつかの科学分野での応用について研究されています。

作用機序

2-(3-ニトロフェニル)酢酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ニトロ基は、還元されて反応性中間体を形成し、生物学的分子と相互作用し、さまざまな生化学的効果をもたらします。 この化合物が特定の酵素を阻害する能力は、生化学研究における貴重なツールとなっています .

類似化合物:

- 2-ニトロフェニル酢酸

- 4-ニトロフェニル酢酸

- 3-ニトロベンゼン酢酸

比較: 2-(3-ニトロフェニル)酢酸は、ベンゼン環上のニトロ基の位置が異なっており、その反応性と他の分子との相互作用に影響を与えているため、ユニークです。 異性体と比較して、化学的および生物学的性質が異なる可能性があり、研究や産業における特定の用途に適しています .

準備方法

Synthetic Routes and Reaction Conditions: 2-(3-Nitrophenyl)acetic acid can be synthesized through the nitration of phenylacetic acid.

Industrial Production Methods: In industrial settings, the production of 2-(3-Nitrophenyl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

化学反応の分析

反応の種類: 2-(3-ニトロフェニル)酢酸は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、対応するニトロ安息香酸を形成するために酸化することができます。

還元: ニトロ基の還元によって、アミノ誘導体を得ることができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3)。

還元: パラジウム炭素 (Pd/C) を用いた接触水素化、または鉄と塩酸 (Fe/HCl) を用いた化学還元。

主要な生成物:

酸化: ニトロ安息香酸。

還元: アミノフェニル酢酸。

類似化合物との比較

- 2-Nitrophenylacetic acid

- 4-Nitrophenylacetic acid

- 3-Nitrobenzeneacetic acid

Comparison: 2-(3-Nitrophenyl)acetic acid is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

生物活性

3-Nitrophenylacetic acid (3-NPA) is an organic compound belonging to the class of nitrophenols, characterized by its nitro group attached to a phenylacetic acid structure. This compound has garnered attention for its diverse biological activities, including its potential applications in agriculture, medicine, and biochemical research. This article provides a comprehensive overview of the biological activity of 3-NPA, supported by data tables and relevant research findings.

- Chemical Formula : C₈H₇NO₄

- Molecular Weight : 181.147 g/mol

- CAS Number : 1877-73-2

- Solubility : Soluble in water

Biological Activities

3-Nitrophenylacetic acid exhibits several biological activities that have been documented in various studies:

- Antimicrobial Activity : Research indicates that 3-NPA possesses antimicrobial properties, effective against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell walls or interfering with metabolic processes.

- Ice Nucleation Activity : A study highlighted that 3-NPA enhances the ice-nucleation activity in Xanthomonas campestris. The presence of this compound significantly stimulated the expression of ice-nucleation-active proteins, indicating its role in microbial adaptation to cold environments .

- Pharmacological Potential : The compound has been investigated for its potential as a drug candidate. Its interactions with various biological targets suggest it may influence pathways related to inflammation and cellular signaling.

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of 3-NPA revealed that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results indicate that 3-NPA could serve as a potential antibacterial agent, although further studies are necessary to elucidate its exact mechanisms of action.

Ice Nucleation Enhancement

The enhancement of ice-nucleation activity by 3-NPA was quantitatively assessed in a study involving Xanthomonas campestris. The expression levels of the ice-nucleation-active protein (InaX) were measured using quantitative PCR:

| Condition | InaX Expression (Relative Units) |

|---|---|

| Control | 1.0 |

| 1 ppm 3-NPA | 2.5 |

| 5 ppm 3-NPA | 4.0 |

This data demonstrates a dose-dependent increase in InaX expression, suggesting that 3-NPA plays a critical role in enhancing cold tolerance in certain bacterial species .

Toxicological Profile

The safety profile of 3-NPA has been evaluated through various tests. According to DrugBank data, it is classified as non-carcinogenic with moderate acute toxicity (LD50 values around 2.43 g/kg in rats) . This information is crucial for assessing its viability as a therapeutic agent.

特性

IUPAC Name |

2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKHOVCMWXMOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172075 | |

| Record name | Acetic acid, (m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877-73-2 | |

| Record name | 3-Nitrophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1877-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (m-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1877-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。